An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorophenyl)-3-methylbutanoic Acid
An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorophenyl)-3-methylbutanoic Acid
Introduction
This technical guide provides a comprehensive overview of the physical properties of 3-(4-Chlorophenyl)-3-methylbutanoic acid (CAS Number: 42288-16-4). Intended for researchers, scientists, and professionals in drug development, this document delves into the known characteristics of this compound and outlines standardized methodologies for their experimental determination.
It is crucial to distinguish this compound from its isomer, 2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS Number: 2012-74-0). While structurally similar, the position of the phenyl group significantly influences the molecule's physical and chemical behavior. This guide will focus exclusively on the 3-phenyl isomer, for which publicly available experimental data is less extensive. Consequently, this document also serves as a practical manual, providing robust, field-proven protocols for the empirical validation of its physicochemical parameters.
Chemical Identity and Structure
3-(4-Chlorophenyl)-3-methylbutanoic acid is a carboxylic acid characterized by a butyric acid backbone substituted at the 3-position with both a methyl group and a 4-chlorophenyl group. This substitution pattern results in a chiral center at the tertiary carbon, meaning the compound can exist as a racemic mixture or as individual enantiomers.
Molecular Structure:
Caption: Molecular structure of 3-(4-Chlorophenyl)-3-methylbutanoic acid.
Known and Predicted Physical Properties
The following table summarizes the available and computationally predicted physical properties of 3-(4-Chlorophenyl)-3-methylbutanoic acid. It is important to note that many of these values are derived from computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [ChemScene][1] |
| Molecular Weight | 212.67 g/mol | [ChemScene][1] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Purity | ≥97% (commercially available) | [ChemScene][1] |
| Storage Temperature | Room Temperature | [ChemScene][1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [ChemScene][1] |
| logP (predicted) | 3.0923 | [ChemScene][1] |
| Hydrogen Bond Acceptors | 1 | [ChemScene][1] |
| Hydrogen Bond Donors | 1 | [ChemScene][1] |
| Rotatable Bonds | 3 | [ChemScene][1] |
Experimental Determination of Physical Properties
Given the limited experimental data for 3-(4-Chlorophenyl)-3-methylbutanoic acid, this section provides detailed protocols for determining its key physical properties. These methods are standard in the field and are designed to yield reliable and reproducible results.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is the final melting point. The melting range is reported as the interval between these two temperatures.[2][3]
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological assessment.
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of 3-(4-Chlorophenyl)-3-methylbutanoic acid (e.g., 10 mg) is placed in a vial.
-
Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Equilibration: The mixture is agitated (e.g., vortexed or sonicated) at a constant temperature (typically 25 °C) for a set period to ensure equilibrium is reached.
-
Observation: The sample is visually inspected for complete dissolution. If the solid dissolves, more solute is added until saturation is reached. If it does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
Quantitative Analysis: For precise solubility determination, the saturated solution is filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[4][5]
Caption: Workflow for Solubility Determination.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter influencing its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol:
-
Sample Preparation: A precise amount of 3-(4-Chlorophenyl)-3-methylbutanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6][7]
Caption: Workflow for pKa Determination.
Predicted Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[8]
-
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1090-1010 cm⁻¹ for a para-substituted chlorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically between 10-13 ppm. This peak will disappear upon shaking the sample with D₂O.[8]
-
Aromatic Protons (-C₆H₄-): Two doublets in the aromatic region (7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet or a multiplet (depending on chirality and resolution) in the 2.5-3.0 ppm region.
-
Methyl Protons (-CH₃): A singlet around 1.3-1.6 ppm.
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 170-185 ppm range.[9]
-
Aromatic Carbons (-C₆H₄-): Four signals in the 120-140 ppm region. The carbon attached to the chlorine will be in the lower end of this range, while the carbon attached to the alkyl chain will be in the upper end.
-
Tertiary Carbon (-C(CH₃)(Ar)-): A signal expected in the 40-50 ppm range.
-
Methylene Carbon (-CH₂-): A signal around 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal in the 20-30 ppm range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 212/214 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in a ~3:1 ratio) is expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17) and the carboxyl group (-45).[10] Fragmentation of the alkyl chain and the aromatic ring would also be observed.
Plausible Synthetic Route
A specific, validated synthesis for 3-(4-Chlorophenyl)-3-methylbutanoic acid is not widely reported in the literature. However, a plausible and efficient synthesis can be proposed via a Reformatsky-type reaction followed by dehydration and reduction.
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- 9. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
